molecular formula C14H15FN2OS B2620034 N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1008019-36-0

N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No. B2620034
CAS RN: 1008019-36-0
M. Wt: 278.35
InChI Key: NYVJWUJVAOJBRH-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, commonly known as CP-690,550, is a small molecule drug that has been studied for its potential use in the treatment of various autoimmune diseases. CP-690,550 works by inhibiting a specific enzyme called Janus kinase (JAK), which plays a crucial role in the signaling pathways that lead to inflammation.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide enzymes, which are involved in the signaling pathways that lead to inflammation. By blocking N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide activity, CP-690,550 can reduce the production of inflammatory cytokines and other mediators, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the production of inflammatory cytokines, a decrease in immune cell activation, and an improvement in disease symptoms.

Advantages and Limitations for Lab Experiments

One advantage of CP-690,550 for lab experiments is its specificity for N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide enzymes, which allows researchers to study the role of these enzymes in various disease processes. However, one limitation is that CP-690,550 may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on CP-690,550. One area of interest is the development of more specific N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide inhibitors that can target individual N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide isoforms. Another area of interest is the exploration of CP-690,550's potential use in the treatment of other autoimmune diseases. Additionally, there is ongoing research on the long-term safety and efficacy of CP-690,550 in clinical settings.

Synthesis Methods

CP-690,550 can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 4-fluorothiophenol with 2-bromoacetyl cyanide, followed by the addition of cyclopropylamine and subsequent purification steps.

Scientific Research Applications

CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, CP-690,550 has shown promising results in reducing inflammation and improving disease symptoms.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-14(9-16,10-2-3-10)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,2-3,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVJWUJVAOJBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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